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N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)quinoxaline-6-carboxamide

Cancer Theranostics Mitochondria-Targeted Therapy Metal-Based Anticancer Agents

Synthesizing the multi-step pyridinyltriazolylmethylquinoxaline core in-house risks batch variability that undermines comparative biological evaluation. Procuring this pre-formed, analytically validated ligand eliminates that bottleneck. - Enables direct synthesis of Y-shaped binuclear Ru(II)-Ir(III) complexes with demonstrated cytotoxic activity and mitochondrial localization. - Confers strong DNA intercalation (Kb ≥ 3 × 10⁵ M⁻¹) and BSA binding (K_BSA ~2.8-3.5 × 10⁵ M⁻¹) on derived metallodrugs. - Modular CuAAC-compatible scaffold supports focused library generation for hit-to-lead optimization.

Molecular Formula C17H13N7O
Molecular Weight 331.339
CAS No. 2034582-91-5
Cat. No. B2517427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)quinoxaline-6-carboxamide
CAS2034582-91-5
Molecular FormulaC17H13N7O
Molecular Weight331.339
Structural Identifiers
SMILESC1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)C3=CC4=NC=CN=C4C=C3
InChIInChI=1S/C17H13N7O/c25-17(12-3-4-15-16(8-12)20-7-6-19-15)21-9-13-11-24(23-22-13)14-2-1-5-18-10-14/h1-8,10-11H,9H2,(H,21,25)
InChIKeyZTFHMEPOBABMBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(Pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)quinoxaline-6-carboxamide: Structural and Functional Profile


N-((1-(Pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)quinoxaline-6-carboxamide (CAS 2034582‑91‑5, C₁₇H₁₃N₇O, MW 331.34 g mol⁻¹) is a heterocyclic small molecule that integrates a quinoxaline-6-carboxamide pharmacophore with a 1,4-disubstituted‑1,2,3‑triazole tether bearing a pyridin‑3‑yl substituent . The quinoxaline core is recognized in medicinal chemistry for broad biological activity, while the 1,2,3‑triazole unit functions both as a metabolically stable amide‑bond bioisostere and as a metal‑coordinating module . In the published research literature, this precise ligand architecture has been employed to construct mitochondria‑targeting Ru(II) and Ir(III) binuclear complexes for cancer theranostic applications, wherein the free ligand’s structural design directly governs metal‑binding geometry and resultant biological performance .

Ligand for binuclear Ru/Ir theranostic complexes
Modular CuAAC click-assembled scaffold
Mitochondria-targeting research applications

N-((1-(Pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)quinoxaline-6-carboxamide: Why Generic Analogs Fail


Close structural analogs—such as N-(pyridin-3-ylmethyl)quinoxaline-6-carboxamide lacking the triazole spacer, or 1-(pyridin-3-yl)-1H-1,2,3-triazole derivatives without the quinoxaline-6-carboxamide moiety—exhibit fundamentally different physicochemical and metal‑coordination profiles . The 1,2,3‑triazole ring in this compound is not merely a linker but provides an sp²‑hybridized N(2)/N(3) donor set that enables specific bidentate or bridging coordination modes essential for constructing binuclear Ru/Ir scaffolds, as demonstrated by Roy et al. . The quinoxaline‑6‑carboxamide arm contributes both a hydrogen‑bond‑donor/acceptor surface for biomolecular recognition and an extended π‑surface for DNA intercalation, a dual functionality absent in simpler triazole‑pyridine conjugates . Substituting any one module—quinoxaline, triazole, or pyridine—collapses the geometric and electronic complementarity required for theranostic metal‑complex formation, making generic replacement scientifically unsound.

! Triazole removal alters metal coordination geometry and nuclearity
! Quinoxaline deletion eliminates DNA intercalation and H-bonding surface
! Pyridine substitution disrupts donor set and complex stability

N-((1-(Pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)quinoxaline-6-carboxamide: Quantitative Evidence vs. Analogs


Mitochondria-Targeted Cytoselectivity vs. Cisplatin

When the target compound serves as the bridging ligand (L) for binuclear Ru(II) and Ir(III) complexes, the resulting heterobimetallic complex [RuIrL] (i.e., [(η⁶-p-cymene)(η⁵-Cp*)RuᴵᴵIrᴵᴵᴵCl₂(κ²-N,N-L)](PF₆)₂) displays superior cytoselectivity across multiple human cancer cell lines compared to the clinical standard cisplatin . The free ligand itself is the essential scaffold enabling this performance; replacement with non‑quinoxaline or non‑triazole linkers abolishes the mitochondria‑localizing property and reduces therapeutic index .

Cytoselectivity vs. Cisplatin
Head-to-head
Reported selectivity index >6.7 (RuIrL) vs ~1.2 cisplatin
Supports cytotoxicity endpoint comparison
Caco-2 / HEK-293 MTT assay, 48 h
Cancer Theranostics Mitochondria-Targeted Therapy Metal-Based Anticancer Agents

Fluorescence Quantum Yield for Bioimaging

The RuIrL and Ir₂L complexes built on the target ligand exhibit measurable fluorescence quantum yields (Φ) that enable direct intracellular tracking without additional fluorophore conjugation. In contrast, cisplatin and most non‑luminescent metallodrugs require external labeling, introducing potential artifacts .

Luminescence Tracking
Head-to-head
Φ 0.08–0.12 (RuIrL/Ir₂L); cisplatin non-luminescent
Enables intracellular luminescence imaging
405 nm excitation, PBS pH 7.4
Luminescent Probes Bioimaging Theranostic Agents

DNA Intercalation Affinity vs. Classical Intercalators

The quinoxaline‑6‑carboxamide moiety of the target compound provides an extended planar π‑surface that endows the derived metal complexes with DNA intercalation capability. The binuclear complexes exhibit binding constants (Kb) comparable to or exceeding those of ethidium bromide, a classical DNA intercalator, while mononuclear analogs with simpler ligands show 5‑ to 10‑fold weaker DNA affinity .

DNA Intercalation
Head-to-head
Kb 3.2–4.5×10⁵ M⁻¹ vs ethidium bromide 1.0×10⁵
DNA intercalation endpoint context
UV-Vis, calf-thymus DNA, pH 7.2
DNA Binding Apoptosis Induction Metallodrug Mechanism

Serum Albumin Binding vs. Non‑Quinoxaline Analogs

The target ligand's quinoxaline‑6‑carboxamide group facilitates strong binding to bovine serum albumin (BSA) in the derived metal complexes, a property that influences circulatory half‑life and bioavailability. Complexes of the target ligand exhibit BSA binding constants significantly higher than those of triazole‑only or pyridine‑only ligand analogs, as confirmed by fluorescence quenching experiments .

Serum Albumin Binding
Class-level
K_BSA 2.8–3.5×10⁵ M⁻¹ vs class 0.5–1×10⁵
Serum protein binding context
Class-level comparison; fluorescence quenching
Drug Delivery Serum Protein Binding Pharmacokinetics

G2/M Cell‑Cycle Arrest vs. Non‑Triazole Complexes

Flow‑cytometric analysis of HT‑29 colorectal adenocarcinoma cells treated with the target ligand‑derived [Ir₂L] and [RuIrL] complexes revealed pronounced G2/M phase arrest, a hallmark of DNA‑damage‑induced apoptosis. This G2/M‑specific arrest pattern distinguishes these complexes from non‑triazole quinoxaline‑based metal complexes, which often induce G0/G1 arrest or non‑specific cytotoxicity .

G2/M Cell-Cycle Arrest
Class-level
G2/M ~44% (Ir₂L) vs class 15–25%
Cell-cycle arrest endpoint review
HT-29 cells, PI staining, 24 h
Cell Cycle Arrest Apoptosis Cancer Cell Biology

Modular Click Chemistry vs. Pre‑formed Triazoles

The target compound contains a 1,4‑disubstituted‑1,2,3‑triazole formed via CuAAC click chemistry between a quinoxaline‑6‑carboxamide‑alkyne and 3‑azidopyridine. This modular synthetic route allows systematic variation of each component (quinoxaline position, triazole substitution, pyridine isomer) for structure‑activity relationship (SAR) studies. Pre‑purchased analogs lacking this modular architecture force researchers to undertake de novo total synthesis, increasing lead time and cost .

Modular Click Assembly
Reported
1–2 step CuAAC vs 4–6 linear synthesis
Supports modular diversification workflow
CuSO₄/sodium ascorbate, t-BuOH/H₂O
Click Chemistry Ligand Design Modular Synthesis

N-((1-(Pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)quinoxaline-6-carboxamide: Validated Applications


Mitochondria‑Targeted Binuclear Ru/Ir Theranostic Complexes

As demonstrated by Roy et al. (Inorganic Chemistry, 2020), this ligand is the essential bridging scaffold for synthesizing Y‑shaped binuclear Ru(II)‑Ir(III) complexes that simultaneously provide cytotoxic activity, luminescence for imaging, and mitochondrial localization. The free ligand is reacted with [(η⁶‑p‑cymene)RuCl₂]₂ and/or [Cp*IrCl₂]₂ precursors under standard conditions to yield the active complexes . Procurement of the pre‑formed ligand avoids the multi‑step synthesis of the pyridinyltriazolylmethylquinoxaline core and ensures batch‑to‑batch reproducibility critical for comparative biological evaluation.

DNA-Binding Probes for Apoptosis Studies

The quinoxaline‑6‑carboxamide arm of the target compound confers strong DNA intercalation properties (Kb values ≥ 3 × 10⁵ M⁻¹) on derived metal complexes, as established by UV‑Vis titration and ethidium‑bromide displacement assays . This makes the ligand a strategic procurement item for laboratories investigating the DNA‑damage response, G2/M checkpoint activation, and mitochondrial dysfunction pathways triggered by metallodrugs. The correlation between DNA binding affinity and G2/M arrest in HT‑29 cells provides a mechanistically interpretable assay system.

SAR Diversification via Modular Click Chemistry

The 1,2,3‑triazole linkage in this compound is installed via copper(I)‑catalyzed azide‑alkyne cycloaddition (CuAAC), a robust and high‑yielding reaction . Researchers can procure the compound as a reference standard and use the identical CuAAC strategy to generate focused libraries with variation at the quinoxaline position, triazole N‑1 substituent, or carboxamide linkage. This modular approach streamlines hit‑to‑lead optimization cycles compared to linear synthetic routes.

Serum Protein Binding & Pharmacokinetic Profiling

Complexes derived from this ligand exhibit BSA binding constants (K_BSA) on the order of 2.8–3.5 × 10⁵ M⁻¹, as quantified by tryptophan fluorescence quenching . This property is relevant for research programs requiring assessment of plasma protein binding as a determinant of in vivo pharmacokinetics. The compound can serve as a scaffold for systematic investigation of how incremental structural modifications modulate serum albumin affinity.

Application
Selection Property
Validation Focus
Mitochondria-targeted theranostic complex synthesis
Quinoxaline-triazole bridging scaffold
Metal coordination geometry and mitochondrial localization
DNA damage response studies
Planar intercalating arm
DNA binding affinity and cell-cycle arrest endpoints
Structure-activity relationship campaigns
Click-assembled modular architecture
Library diversification and synthetic efficiency
Plasma protein binding profiling
Carboxamide H-bonding surface
Serum albumin affinity and PK context
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